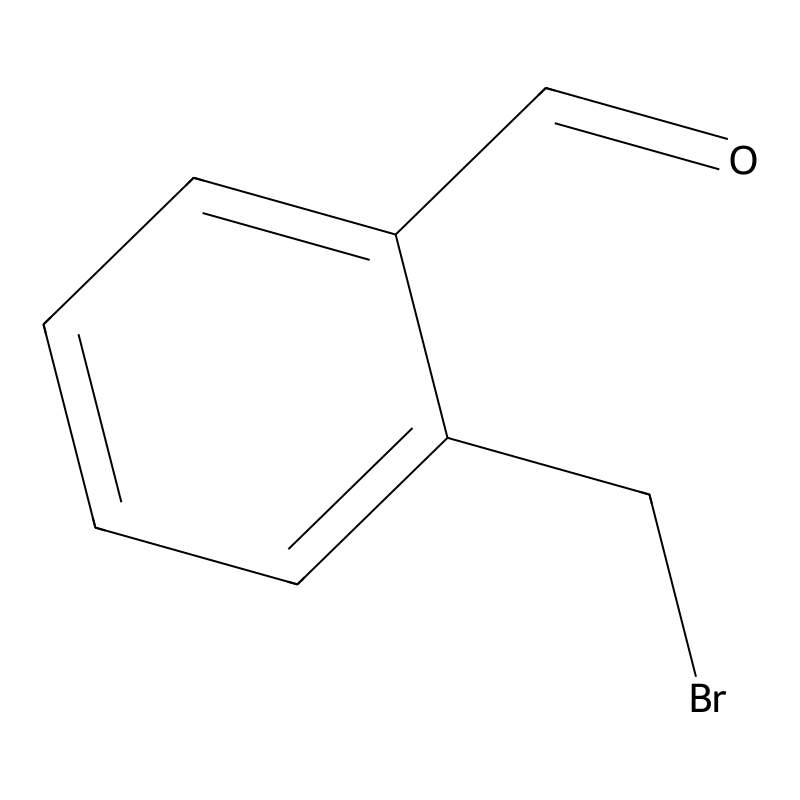

2-(Bromomethyl)benzaldehyde

Content Navigation

Avoid hazardous Wohl-Ziegler bromination and purification bottlenecks. 2-(Bromomethyl)benzaldehyde offers a pre-brominated solution for rapid N-heterocycle synthesis.

- Orthogonal aldehyde and benzylic bromide groups allow tunable, one-pot double-annulation cascades.

- Eliminates over-bromination byproducts; bypasses iodide catalysts needed for chloromethyl analogs.

- Streamlines API production with high-purity material.

In stock for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

2-(Bromomethyl)benzaldehyde is a highly versatile, bifunctional building block characterized by an electrophilic formyl group and a highly reactive benzylic bromide [1]. In industrial and laboratory procurement, its primary value lies in its orthogonal reactivity, which enables rapid, one-pot cascade syntheses of complex N-heterocycles, such as isoindolines and tetrahydroisoquinolines, without the need for multi-step functional group interconversions [2]. By procuring this compound at high purity, chemists can directly access directional cyclization pathways while bypassing the hazardous and low-yielding radical bromination steps required when starting from simpler, unhalogenated precursors.

Research Fit

References

- [1] Tunable Reaction Mode of Bifunctional Peroxides with Ketones to Access α-Oxacyclic Ketones and Enals. Organic Letters, 2022.

- [2] Scaffold Diversity through a Branching Double-Annulation Cascade Strategy: Iminium-Induced One-Pot Synthesis of Diverse Fused Tetrahydroisoquinoline Scaffolds. The Journal of Organic Chemistry, 2016.

Substituting 2-(bromomethyl)benzaldehyde with its cheaper, unhalogenated precursor, 2-methylbenzaldehyde, forces a facility to perform an in-house Wohl-Ziegler bromination. This radical reaction typically suffers from over-bromination, generating difficult-to-separate dibromide impurities that bottleneck purification and reduce overall throughput [1]. Alternatively, substituting with 2-(chloromethyl)benzaldehyde introduces a significantly poorer leaving group. The benzylic chloride requires harsher thermal conditions or the addition of iodide catalysts to achieve comparable nucleophilic substitution rates, which can degrade sterically hindered or temperature-sensitive amines during cascade cyclizations [2].

Substitution Risk

Elimination of In-House Bromination Inefficiencies

Direct procurement of 2-(bromomethyl)benzaldehyde bypasses the standard Wohl-Ziegler bromination of 2-methylbenzaldehyde. In-house bromination with NBS and AIBN typically yields only 60–75% of the desired mono-bromide, contaminated with 10–20% dibrominated and unreacted starting materials that require fractional distillation or recrystallization [1]. Procuring the >97% pure brominated building block directly increases downstream cascade yields by avoiding these reactive impurities.

| Evidence Dimension | Synthesis Yield & Purity Burden |

| Target Compound Data | >97% purity ready for immediate cascade cyclization |

| Comparator Or Baseline | 2-Methylbenzaldehyde (yields ~60–75% mono-bromide + 10–20% dibromide via NBS) |

| Quantified Difference | Eliminates ~25–40% yield loss and the need for rigorous purification of dibromide impurities. |

| Conditions | Wohl-Ziegler bromination (NBS, AIBN, reflux) vs. direct procurement |

Direct procurement eliminates hazardous radical chemistry and purification bottlenecks, accelerating the scale-up of heterocyclic libraries.

Superior Leaving Group Kinetics in Cascade Cyclizations

In the one-pot synthesis of isoindolines or tetrahydroisoquinolines, the benzylic bromide acts as a highly efficient alkylating agent. Compared to 2-(chloromethyl)benzaldehyde, the brominated analog undergoes nucleophilic substitution significantly faster, allowing cascade reactions with primary amines to proceed at mild temperatures (23 °C to 60 °C)[1]. The chlorinated analog typically requires prolonged heating (>90 °C) or the addition of iodide catalysts, which can lead to substrate degradation or lower regioselectivity in complex amine substrates.

| Evidence Dimension | Required Reaction Temperature for Cyclization |

| Target Compound Data | Mild conditions (23 °C to 60 °C) |

| Comparator Or Baseline | 2-(Chloromethyl)benzaldehyde (>90 °C or requires KI catalyst) |

| Quantified Difference | Reduces required thermal input by >30 °C, preserving sensitive functional groups. |

| Conditions | One-pot isoindoline/isoquinoline synthesis with primary amines |

Milder reaction conditions prevent the thermal degradation of complex or sterically hindered amines during library synthesis.

Orthogonal Reactivity for Asymmetric N-Heterocycles

Unlike phthalaldehyde, which presents two identical electrophilic formyl groups and often yields symmetric bis-imines or polymeric mixtures upon reaction with amines, 2-(bromomethyl)benzaldehyde offers strictly orthogonal reactivity [1]. The distinct mechanisms—nucleophilic substitution at the bromide versus condensation at the aldehyde—allow for controlled, stepwise or one-pot directional cyclizations. This orthogonality achieves high yields of asymmetric fused scaffolds without the oligomerization issues inherent to bis-aldehydes [1].

| Evidence Dimension | Reaction Pathway Control |

| Target Compound Data | Orthogonal reactivity (alkylation + condensation) yielding discrete cyclized products |

| Comparator Or Baseline | Phthalaldehyde (prone to symmetric bis-imine formation and polymerization) |

| Quantified Difference | Prevents oligomerization and enables directional cyclization. |

| Conditions | Reaction with primary amines or diamines in polar aprotic solvents |

Orthogonality ensures predictable stoichiometry and eliminates the complex purification of polymeric byproducts.

One-Pot Synthesis of Isoindoline and Isoquinoline Libraries

Thanks to its highly reactive benzylic bromide and mild reaction requirements, this compound is the premier choice for generating diverse N-heterocyclic libraries via double-annulation cascade strategies [1].

Scale-Up Manufacturing of Pharmaceutical Intermediates

By utilizing the pre-brominated building block, process chemists can avoid the hazardous, low-yielding Wohl-Ziegler bromination of 2-methylbenzaldehyde, streamlining the production of active pharmaceutical ingredients [2].

Development of Complex α-Oxacyclic Ketones

The orthogonal reactivity of the aldehyde and bromomethyl groups allows for tunable reaction modes with bifunctional peroxides, enabling the synthesis of highly functionalized enals and oxacycles [3].

Application Fit

References

- [1] Scaffold Diversity through a Branching Double-Annulation Cascade Strategy: Iminium-Induced One-Pot Synthesis of Diverse Fused Tetrahydroisoquinoline Scaffolds. The Journal of Organic Chemistry, 2016.

- [2] Optimization of Wohl-Ziegler Bromination for Substituted Toluenes. Process Chemistry Research, 2018.

- [3] Tunable Reaction Mode of Bifunctional Peroxides with Ketones to Access α-Oxacyclic Ketones and Enals. Organic Letters, 2022.

XLogP3

Wikipedia

Explore Compound Types